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molecular formula C11H18N2O B8702621 5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline

5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline

Cat. No. B8702621
M. Wt: 194.27 g/mol
InChI Key: AYPRBHWAZAGVQN-UHFFFAOYSA-N
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Patent
US08093239B2

Procedure details

Palladium on carbon (10% by weight, 300 mg) and N,N-dimethyl-2-[(4-methyl-3-nitrophenyl)oxy]ethanamine (2.6 g, 12 mmol), dissolved in EtOH (40 mL), were transferred to a Fischer-Porter vessel. The vessel was evacuated twice and back-filled with N2. The N2 pressure was released and the vessel kept under a 60 psi of H2 pressure for 12 h. The H2 pressure was released, the reaction filtered through celite, and concentrated to provide the title compound (2.5 g, 95% yield). 1H NMR (400 MHz, CDCl3) δ ppm 2.09 (s, 3H), 2.32 (s, 6H), 2.69 (t, J=5.9 Hz, 2H), 3.58 (br s, 2H), 4.01 (t, J=5.9 Hz, 2H), 6.27-6.31 (m, 2H), 6.90-6.95 (m, 1H).
Name
N,N-dimethyl-2-[(4-methyl-3-nitrophenyl)oxy]ethanamine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([N+:13]([O-])=O)[CH:7]=1>[Pd].CCO>[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[C:8]([CH:7]=1)[NH2:13]

Inputs

Step One
Name
N,N-dimethyl-2-[(4-methyl-3-nitrophenyl)oxy]ethanamine
Quantity
2.6 g
Type
reactant
Smiles
CN(CCOC1=CC(=C(C=C1)C)[N+](=O)[O-])C
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was evacuated twice
ADDITION
Type
ADDITION
Details
back-filled with N2
FILTRATION
Type
FILTRATION
Details
the reaction filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CN(CCOC=1C=CC(=C(N)C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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